5-[(1-ethyl-1H-pyrazol-3-yl)methylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE is a heterocyclic compound that features both pyrazole and pyrimidine rings
Preparation Methods
The synthesis of 5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE typically involves the condensation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,3-dimethylbarbituric acid. This reaction is usually carried out in the presence of a base such as piperidine in ethanol, which acts as a catalyst . Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as using microwave-assisted synthesis or green chemistry approaches .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using agents such as sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the pyrazole ring. Common reagents and conditions used in these reactions include mild oxidizing agents, reducing agents, and nucleophiles under controlled temperature and pH conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-[(1-ETHYL-1H-PYRAZOL-3-YL)METHYLENE]-1,3-DIMETHYL-2,4,6(1H,3H,5H)-PYRIMIDINETRIONE has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antimalarial and antileishmanial activities.
Industry: It is used in the development of agrochemicals and coordination chemistry.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include inhibition of metabolic processes or disruption of cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazole and pyrimidine derivatives, such as:
1,3-Dimethylbarbituric acid derivatives: Known for their sedative and hypnotic properties.
Properties
Molecular Formula |
C12H14N4O3 |
---|---|
Molecular Weight |
262.26 g/mol |
IUPAC Name |
5-[(1-ethylpyrazol-3-yl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C12H14N4O3/c1-4-16-6-5-8(13-16)7-9-10(17)14(2)12(19)15(3)11(9)18/h5-7H,4H2,1-3H3 |
InChI Key |
MBSQHABAOYJQMX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=CC(=N1)C=C2C(=O)N(C(=O)N(C2=O)C)C |
Origin of Product |
United States |
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